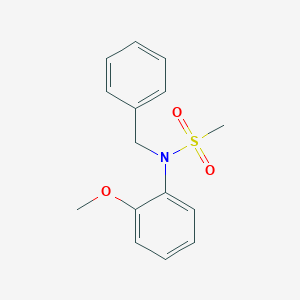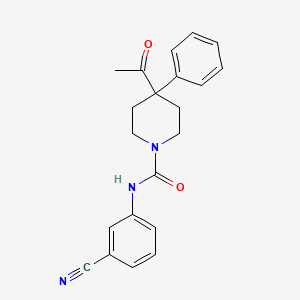
N-(4-methoxy-2-methylphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-methylphenyl)ethanesulfonamide, commonly known as MES, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. MES is commonly used as a buffer in biological and biochemical experiments due to its unique physicochemical properties.
Mécanisme D'action
MES acts as a buffer by accepting or donating protons, depending on the pH of the solution. It has a pKa value of 7.1, which makes it an effective buffer at a pH range of 6.1-8.1. MES has a unique buffering capacity that allows it to maintain a stable pH even in the presence of strong acids or bases.
Biochemical and Physiological Effects
MES has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with enzyme activity or other biochemical processes. MES has been used in the study of various biological systems, including the nervous system, cardiovascular system, and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
MES has several advantages as a buffering agent in lab experiments. It has a unique buffering capacity that allows it to maintain a stable pH even in the presence of strong acids or bases. It is also non-toxic and does not interfere with enzyme activity or other biochemical processes. However, MES has some limitations as well. It is not effective as a buffer at pH values outside of its optimal range, and it can interfere with some types of assays.
Orientations Futures
There are several future directions for the use of MES in scientific research. One potential area of research is the development of new buffering agents with improved properties. Another area of research is the use of MES in the study of drug interactions and toxicity. MES could also be used in the development of new drugs and therapies for various diseases and conditions.
In conclusion, N-(4-methoxy-2-methylphenyl)ethanesulfonamide, or MES, is a sulfonamide compound that has been widely used in scientific research as a buffering agent. It has a unique buffering capacity that allows it to maintain a stable pH even in the presence of strong acids or bases. MES has minimal effects on biological systems and has several advantages as a buffering agent in lab experiments. There are several future directions for the use of MES in scientific research, including the development of new buffering agents and the study of drug interactions and toxicity.
Méthodes De Synthèse
MES can be synthesized through a simple two-step reaction. The first step involves the reaction of 4-methoxy-2-methylphenol with chloroacetyl chloride in the presence of triethylamine to form N-(4-methoxy-2-methylphenyl)acetamide. The second step involves the reaction of N-(4-methoxy-2-methylphenyl)acetamide with sodium sulfite and sulfuric acid to form MES.
Applications De Recherche Scientifique
MES has been widely used in scientific research as a buffering agent in various biochemical and physiological experiments. It is commonly used to maintain a constant pH in solutions and to stabilize enzymes and other biomolecules. MES has been used in the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Propriétés
IUPAC Name |
N-(4-methoxy-2-methylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-15(12,13)11-10-6-5-9(14-3)7-8(10)2/h5-7,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEIBJKTGSNQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylbenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B5409485.png)
![5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5409488.png)
![N-(2-furylmethyl)-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5409494.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5409499.png)

![9-(biphenyl-2-ylcarbonyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5409517.png)
![1-(4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone (4-tert-butylphenyl)hydrazone](/img/structure/B5409533.png)

![N-[1-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5409546.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5409550.png)
![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5409552.png)
![4-({6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyrazinyl}carbonyl)morpholine](/img/structure/B5409558.png)
![2-methoxy-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5409564.png)
![1-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5409573.png)